molecular formula C9H7F3N2O B1409277 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227574-16-4

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No. B1409277
M. Wt: 216.16 g/mol
InChI Key: GCLWTJUOOVNJGT-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)pyridine is a synthetic compound with the molecular formula C7H6F3NO . It is a liquid at room temperature and has a molecular weight of 177.13 . It is used as an intermediate in the synthesis of various agrochemical and pharmaceutical products .


Synthesis Analysis

The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine and its derivatives is a key area of research in the agrochemical and pharmaceutical industries . The synthesis process typically involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a methoxy group . The InChI code for this compound is 1S/C7H6F3NO/c1-12-6-4-2-3-5 (11-6)7 (8,9)10/h2-4H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Methoxy-6-(trifluoromethyl)pyridine are primarily related to its use as an intermediate in the synthesis of other compounds . For example, it is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .


Physical And Chemical Properties Analysis

2-Methoxy-6-(trifluoromethyl)pyridine is a liquid at room temperature . It has a molecular weight of 177.13 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Safety And Hazards

This compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .

Future Directions

Trifluoromethylpyridines, including 2-Methoxy-6-(trifluoromethyl)pyridine, are expected to find many novel applications in the future . They are already widely used in the agrochemical and pharmaceutical industries, and ongoing research is likely to expand their applications .

properties

IUPAC Name

2-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-15-8-6(4-5-13)2-3-7(14-8)9(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLWTJUOOVNJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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